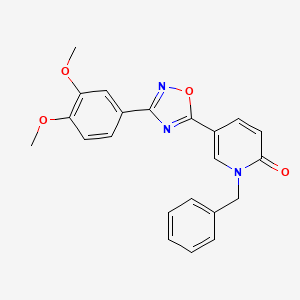

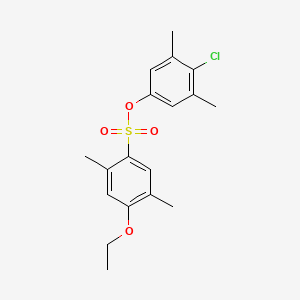

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Protodeboronation of pinacol boronic esters has also been reported, which is a valuable but not well-developed transformation .Scientific Research Applications

- Bactericidal Activity : 4-chloro-3,5-dimethylphenol exhibits bactericidal effects against most Gram-positive bacteria. However, it is less effective against Staphylococci and Gram-negative bacteria. Notably, it is often inactive against Pseudomonas species and ineffective against bacterial spores .

- Disinfectant : Due to its antimicrobial properties, this compound is used as a disinfectant. It can be applied to non-living objects to destroy harmful microorganisms .

- 4-chloro-3,5-dimethylphenol serves as a molluscicide, which means it is used to control pests of the phylum Mollusca .

- Locally applied to humans and animals, this compound acts as an antiseptic. It helps destroy harmful microorganisms or inhibit their activity. Unlike disinfectants (which target non-living objects), antiseptics work on living tissues .

- Researchers have used 4-chloro-3,5-dimethylphenol as a starting reagent for the total synthesis of landomycin A. Landomycin A is a potent antitumor angucycline antibiotic and contains optically active polypropionate units .

- Through structure-based virtual screening, racemic compound RS4690 (which includes 4-chloro-3,5-dimethylphenol) was identified. It showed promising selective DVL1 binding inhibition, suggesting potential applications in cancer research .

- Researchers have investigated common household disinfectants for their activity against orthopoxviruses (including vaccinia virus). 4-chloro-3,5-dimethylphenol was among the compounds studied, aiming to find effective disinfectants with minimal toxicity and damage to household items .

Antimicrobial Properties

Molluscicide

Antiseptic Agent

Total Synthesis of Landomycin A

Selective DVL1 Binding Inhibition

Orthopoxvirus Disinfection Studies

properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO4S/c1-6-22-16-9-12(3)17(10-11(16)2)24(20,21)23-15-7-13(4)18(19)14(5)8-15/h7-10H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTUUAIHHVGCLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)